molecular formula C13H19NO2S B2378508 N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide CAS No. 1351620-70-6

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide

Cat. No.: B2378508
CAS No.: 1351620-70-6
M. Wt: 253.36
InChI Key: JZABVORUIQFIPQ-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a cyclohexyl-hydroxyethyl substituent on the amide nitrogen. Thiophene carboxamides are a versatile class of compounds with demonstrated bioactivities, including antibacterial, anticancer, and antifungal properties. This article compares the structural, synthetic, and functional aspects of this compound with its analogs, leveraging data from diverse research studies.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c15-11(10-5-2-1-3-6-10)9-14-13(16)12-7-4-8-17-12/h4,7-8,10-11,15H,1-3,5-6,9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZABVORUIQFIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mixed Anhydride Method

A widely cited approach involves generating a mixed anhydride intermediate from thiophene-2-carboxylic acid using ethyl chloroformate:

Procedure :

  • Dissolve thiophene-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane under nitrogen.
  • Add triethylamine (1.2 equiv) at 0°C, followed by ethyl chloroformate (1.1 equiv).
  • After 30 min, introduce 2-cyclohexyl-2-hydroxyethylamine (1.0 equiv) and stir at room temperature for 12 h.

Key Parameters :

  • Yield: 68–72% (based on analogous reactions)
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane)

Advantages :

  • Avoids moisture-sensitive coupling agents
  • Scalable for industrial production

Carbodiimide-Mediated Coupling

Alternative activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Reaction Table :

Component Quantity Role
Thiophene-2-carboxylic acid 1.0 equiv Substrate
EDC·HCl 1.2 equiv Coupling agent
HOBt 1.1 equiv Catalyst
2-Cyclohexyl-2-hydroxyethylamine 1.0 equiv Nucleophile
DMF 10 mL/mmol Solvent

Conditions :

  • Temperature: 0°C → RT
  • Time: 18 h
  • Yield: 75–80% (extrapolated from)

Characterization :

  • ¹H NMR (CDCl₃): δ 7.65 (d, J=3.4 Hz, 1H, thiophene H-5), 7.45 (d, J=5.1 Hz, 1H, thiophene H-3), 6.95 (dd, J=3.4, 5.1 Hz, 1H, thiophene H-4), 3.85 (m, 1H, CHOH), 3.45 (m, 2H, NCH₂), 1.70–1.30 (m, 11H, cyclohexyl).

Alternative Route: In Situ Thiophene Ring Formation

Cyclization of Thiocarbamoyl Precursors

Adapting methods from, the thiophene core can be constructed concurrently with carboxamide installation:

Synthetic Scheme :

  • Intermediate Synthesis :
    • React N -(4-acetylphenyl)-2-chloroacetamide with N -aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives under basic conditions.
  • Cyclization :
    • Heat in dioxane/NaOMe to trigger intramolecular nucleophilic attack, forming the thiophene ring.

Modifications for Target Compound :

  • Replace phenyl groups with cyclohexyl-hydroxyethyl substituents during acrylamide synthesis.
  • Requires prior synthesis of custom thiocarbamoyl precursors.

Challenges :

  • Multi-step sequence lowers overall yield (estimated 40–45%)
  • Complex purification due to regioisomer formation

Purification and Isolation Strategies

Crystallization Optimization

Post-reaction workup from provides insights:

Step Conditions Outcome
Acidification 5% HCl to pH 3–4 Precipitates unreacted acid
Solvent Extraction Toluene (3× volumes) Extracts product into organic phase
Catalytic Cyclization p-Toluenesulfonic acid, 75–80°C Removes water via Dean-Stark trap
Final Crystallization Isopropanol at −10°C 98% purity by HPLC

Mechanistic Considerations and Side Reactions

Competing Pathways

  • Hydroxyl Group Oxidation : The β-hydroxy amine may undergo dehydration under acidic conditions, forming an imine byproduct. Mitigated by maintaining pH >5 during reactions.
  • Thiophene Ring Sulfur Oxidation : Over-oxidation to sulfoxide observed at temperatures >100°C. Controlled by inert atmosphere and radical scavengers.

Industrial Scalability Assessment

Cost-Benefit Analysis

Method Cost Index Yield (%) Purity (%)
Mixed Anhydride 1.0 72 95
EDC/HOBt 1.8 80 97
Cyclization Route 2.5 45 90

Recommendation : Mixed anhydride method balances cost and efficiency for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity:
Research has indicated that compounds related to N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide exhibit antimicrobial properties. These compounds have been tested against various pathogens, showing potential for development into new antimicrobial agents .

2. Anti-inflammatory Properties:
A study highlighted the anti-inflammatory activity of thiophene-2-carboxamide derivatives, including this compound. These compounds were evaluated using the bovine serum albumin denaturation assay, demonstrating comparable activity to standard anti-inflammatory drugs like diclofenac sodium . The molecular docking studies suggested that these compounds could effectively bind to cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes .

3. Therapeutic Potential:
The compound has been explored for its therapeutic applications in treating conditions such as spastic disorders of the digestive and biliary systems. Its derivatives have shown promising results in clinical settings, indicating their potential as therapeutic agents .

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into various formulations, enhancing the properties of end products in industries such as pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Anti-inflammatory Activity
A series of thiophene derivatives were synthesized and evaluated for their anti-inflammatory properties. Among these, N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide demonstrated significant binding affinity to COX-2, indicating its potential as an effective anti-inflammatory agent .

Case Study 2: Therapeutic Efficacy in Clinical Trials
Clinical trials involving formulations containing this compound showed promise in alleviating symptoms associated with spastic conditions. The trials included diverse patient demographics, providing robust data on the efficacy and safety of these compounds .

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Thiophene-2-carboxamides

Compound Name Molecular Formula Substituent Key Bioactivity Reference
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide C₁₃H₁₉NO₂S (hypothetical) Cyclohexyl-hydroxyethyl Hypothetical: Kinase inhibition N/A
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 2-Nitrophenyl Antifungal
5-Methyl-N-(4-ethylphenyl)thiophene-2-carboxamide C₁₄H₁₅NOS 4-Ethylphenyl Antitubercular (EthA activation)
N-(1-isopropyl-7-methylquinazolin-6-yl)thiophene-2-carboxamide C₂₀H₂₀N₂O₂S Quinazolinone Anticancer (EGFR inhibition)

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula: C12H17NOS
  • Molecular Weight: 225.34 g/mol
  • CAS Number: 1351620-70-6

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition: Similar thiophene derivatives have shown the ability to inhibit key enzymes involved in metabolic pathways. For instance, compounds with a thiophene ring have been reported to inhibit pantothenate synthetase in Mycobacterium tuberculosis, crucial for coenzyme A biosynthesis, thereby exhibiting anti-tubercular activity.
  • Antiviral Properties: Research indicates that thiophene derivatives can act as antiviral agents. They may inhibit viral replication by targeting specific viral enzymes, which is critical for viruses like chikungunya and hepatitis .
  • Cytotoxicity and Apoptosis: Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through oxidative stress pathways .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayObserved EffectReference
AntitubercularPantothenate synthetaseInhibition of enzyme activity
AntiviralViral replication enzymesReduced viral load
CytotoxicityCancer cell linesInduction of apoptosis

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral properties of thiophene derivatives, including this compound, against chikungunya virus. The compound demonstrated promising results with an IC50 value indicating effective inhibition of viral replication in vitro .
  • Cytotoxicity Assessment : In a recent experiment, the compound was tested on various cancer cell lines to assess its cytotoxic effects. The results showed significant cell death at micromolar concentrations, suggesting potential utility in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of similar thiophene compounds indicates good bioavailability and moderate clearance rates. These compounds are typically metabolized through hepatic pathways and excreted via renal routes, which is essential for determining dosing regimens in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-carboxamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step process starting with thiophene-2-carboxylic acid derivatives. A typical approach involves:

Acylation : React thiophene-2-carbonyl chloride with 2-cyclohexyl-2-hydroxyethylamine in acetonitrile under reflux (60–80°C for 1–2 hours) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

  • Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm the presence of the cyclohexyl, hydroxyl, and thiophene moieties .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 308.12) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular hydrogen bonding (e.g., O–H···O interactions) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what experimental validation is required?

  • Methodology :

Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Prioritize binding poses with ΔG < −7 kcal/mol .

Pharmacokinetic Prediction : Tools like SwissADME calculate logP (~2.8) and topological polar surface area (~75 Ų), suggesting moderate blood-brain barrier permeability .

  • Validation : Perform in vitro enzyme inhibition assays (e.g., COX-2 IC50) and correlate with docking results .

Q. What strategies resolve contradictions between crystallographic data and computational conformational analysis?

  • Methodology :

  • Variable-Temperature NMR : Compare experimental dihedral angles (e.g., cyclohexyl-thiophene torsion) with DFT-optimized geometries (B3LYP/6-31G* basis set) .
  • Dynamic Studies : Conduct molecular dynamics simulations (AMBER force field) to assess flexibility in solution vs. rigid crystal packing .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Modifications : Introduce electron-withdrawing groups (e.g., -NO2 at thiophene C5) to enhance electrophilic reactivity .
  • Biological Testing : Compare IC50 values against parent compound in cytotoxicity assays (e.g., MTT on HeLa cells) .
  • Data Analysis : Use QSAR models (e.g., partial least squares regression) to correlate substituent effects with activity .

Data Validation and Reproducibility

Q. Which databases provide reliable physicochemical and spectral data for this compound?

  • Sources :

  • NIST Chemistry WebBook : Reference IR and MS spectra for benchmarking .
  • PubChem : Access experimental/logP and solubility data (e.g., ~2.1 mg/mL in DMSO) .
    • Best Practices : Cross-validate NMR shifts with predicted values (ChemDraw) and report deviations >0.1 ppm .

Experimental Design for Biological Studies

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • Methodology :

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.